8-Epitacrolimus: Structural Elucidation, Synthesis, and Impurity Profiling
8-Epitacrolimus: Structural Elucidation, Synthesis, and Impurity Profiling
[1][2]
Executive Summary
8-Epitacrolimus (also designated as Tacrolimus EP Impurity D or Tacrolimus 8-epimer ) represents a critical diastereomer of the immunosuppressant Tacrolimus (FK506). Unlike the transient hemiketal tautomers of Tacrolimus, 8-Epitacrolimus is a stable stereoisomer resulting from the inversion of the C-8 chiral center.[1]
This technical guide details the structural determinants, synthetic pathways (via base-catalyzed epimerization), and analytical protocols required to isolate and characterize this compound.[1] Understanding 8-Epitacrolimus is essential for drug development professionals to ensure ICH Q3B compliance, as it is a prevalent degradation product in pharmaceutical formulations.[1]
Structural Determinants and Thermodynamics
The C-8 Stereocenter
Tacrolimus is a 23-membered macrolide lactone. The C-8 position (standard macrolide numbering, often denoted differently in IUPAC but consistently referred to as C-8 in FK506 literature) is situated alpha to the carbonyl functionality, making it susceptible to enolization.[1]
-
Tacrolimus (FK506): Possesses the 8R configuration (in some numbering systems) or specific spatial orientation that favors high-affinity binding to FKBP12.
-
8-Epitacrolimus: Possesses the inverted configuration at C-8. This inversion alters the conformational flexibility of the macrocycle, significantly impacting its binding topology.
Tautomers vs. Epimers
It is vital to distinguish 8-Epitacrolimus from the conformational tautomers of Tacrolimus (Type I and Type II hemiketals).
-
Tautomers: Exist in dynamic equilibrium in solution; they cannot be permanently separated.
-
8-Epitacrolimus: Is a distinct, isolatable chemical entity.[1] It does not spontaneously revert to Tacrolimus under neutral conditions, although equilibrium can be established under basic conditions.[1]
Synthesis and Formation Mechanisms
The "synthesis" of 8-Epitacrolimus is primarily achieved through the controlled chemical epimerization of Tacrolimus. It is also generated as a degradation product during the fermentation of Streptomyces tsukubaensis or during the shelf-life of formulated products containing basic excipients.
Mechanism of Formation
The transformation proceeds via a base-catalyzed enolate intermediate. The proton at C-8 is acidic due to the adjacent electron-withdrawing carbonyl group. Removal of this proton generates a planar enolate; subsequent reprotonation from the opposite face yields the 8-epimer.
Figure 1: Mechanism of Base-Catalyzed Epimerization at C-8.
Synthetic Protocol (Preparation of Reference Standard)
To generate high-purity 8-Epitacrolimus for use as a reference standard, the following semi-synthetic workflow is recommended.
Reagents:
-
Substrate: Tacrolimus (API grade, >99% purity).[1]
-
Solvent: Acetonitrile or Methanol.[2]
-
Catalyst: Mild organic base (e.g., 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or dilute NaOH).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve Tacrolimus (1.0 eq) in Acetonitrile (10 volumes).
-
Epimerization: Add catalytic base (0.1 eq). Heat to 40°C–60°C under inert atmosphere (N2) for 4–6 hours.
-
Note: Monitoring via HPLC is crucial. The reaction will reach an equilibrium (typically ~3:1 Tacrolimus:8-Epitacrolimus depending on conditions). Prolonged heating may lead to ring-opening degradation (Impurity A).
-
-
Quenching: Neutralize with dilute acetic acid to halt the reaction.
-
Solvent Removal: Concentrate under reduced pressure to yield a crude oil.
-
Purification: Isolate via Preparative HPLC (See Section 3).
-
Crystallization: Recrystallize from Acetonitrile/Water to yield colorless prisms (mp 179-182°C).
Analytical Resolution and Isolation
Separating 8-Epitacrolimus from Tacrolimus is analytically challenging due to their identical molecular weight (804.02 g/mol ) and similar polarity. High-resolution Reverse Phase Chromatography (RP-HPLC) is required.
HPLC Method (USP/EP Aligned)
The following conditions are validated for the resolution of Tacrolimus from its 8-epimer.
| Parameter | Specification |
| Column | C18 Phase (e.g., Phenomenex Luna Omega 3µm), 150 x 4.6 mm |
| Mobile Phase A | 6 mM Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile / tert-Butyl Methyl Ether (81:19 v/v) |
| Gradient | Complex gradient (approx. 28% B to 85% B) |
| Flow Rate | 1.5 mL/min |
| Temperature | 60°C (Critical for minimizing peak broadening due to rotamers) |
| Detection | UV @ 220 nm |
| Retention Time | Tacrolimus (~14 min); 8-Epitacrolimus elutes after Tacrolimus (RRT ~1.1 - 1.[1][3]2) |
Isolation Workflow
For large-scale isolation from fermentation broth or degradation mixtures:
Figure 2: Isolation and Purification Workflow.[1]
Biological Implications[2][4][5][6]
While 8-Epitacrolimus retains the core macrolide structure, the stereochemical inversion at C-8 drastically affects its pharmacological profile.[1]
-
Binding Affinity: The structural perturbation interferes with the binding cleft of FKBP12 (FK506 Binding Protein). Consequently, the formation of the ternary complex (FKBP12-Drug-Calcineurin) is hindered.[1]
-
Potency: 8-Epitacrolimus exhibits significantly reduced immunosuppressive activity compared to Tacrolimus.
-
Regulatory Status: It is classified as a degradation impurity. Under ICH Q3B(R2), it must be identified and qualified if it exceeds the reporting threshold (typically >0.1% or >0.5% depending on daily dose).[1]
References
-
Skytte, D. M., et al. (2010).[1] Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug.[1][4][5] Journal of Natural Products.[5] Link[1]
-
USP Monograph. Tacrolimus.[6] United States Pharmacopeia.[6] (Defines "Tacrolimus 8-epimer" as a Reference Standard). Link[1]
-
European Pharmacopoeia (Ph. Eur.). Tacrolimus Monohydrate. (Identifies "Impurity D" as the 8-epimer).[3][7]
-
Namiki, Y., et al. (1995).[1] Tautomeric phenomena of tacrolimus (FK506) in solution. Chromatographia. (Foundational work on Tacrolimus isomerism).
-
Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph.Link[1]
Sources
- 1. US9549918B2 - Stabilized tacrolimus composition - Google Patents [patents.google.com]
- 2. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]
- 3. Tacrolimus anhydrous 8-epimer | C44H69NO12 | CID 13006299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. medchemexpress.com [medchemexpress.com]
